

Application Notes and Protocols for Cyazofamid in In Vitro Antifungal Assays

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Compound of Interest

Compound Name: Cyazofamid

Cat. No.: B129060

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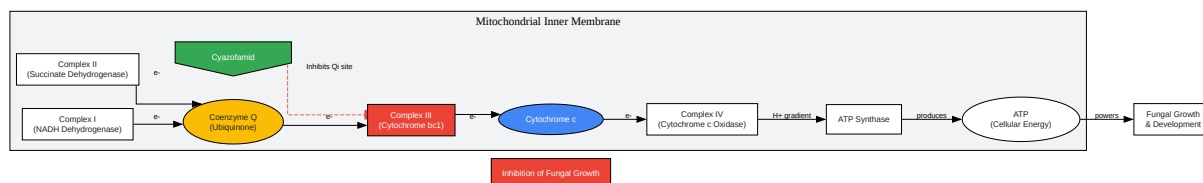
For Researchers, Scientists, and Drug Development Professionals

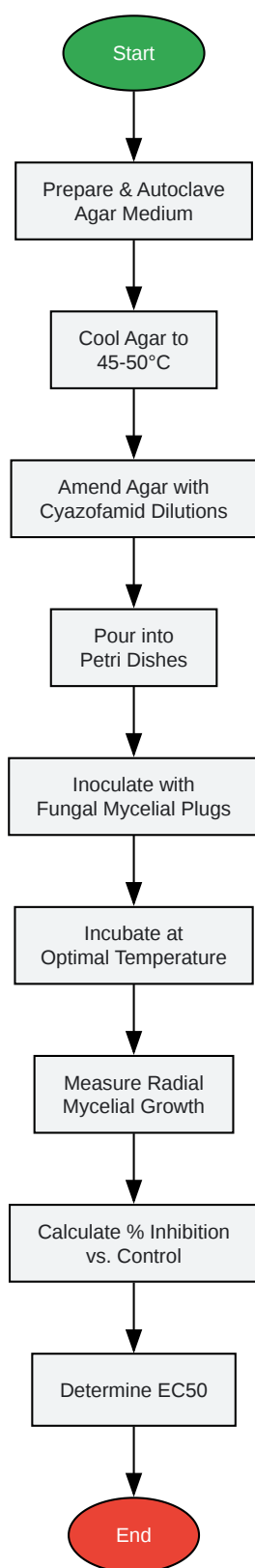
These application notes provide detailed protocols and essential data for the utilization of **cyazofamid**, a potent and selective fungicide, in in vitro antifungal assays. **Cyazofamid** is a member of the cyano-imidazole class of chemicals and is particularly effective against Oomycete pathogens.[1]

Chemical Properties and Mechanism of Action

Cyazofamid, with the chemical formula $C_{13}H_{13}ClN_4O_2S$, is an ivory, odorless powder.[2][3] It functions as a highly specific inhibitor of the mitochondrial respiratory chain in Oomycetes.[2] The mode of action involves the inhibition of the cytochrome bc1 complex (Complex III) at the Qi (quinone inside) site, thereby blocking electron transport and disrupting cellular energy (ATP) synthesis.[2][4][5][6][7] This targeted action makes it a valuable tool for studying mitochondrial respiration and for the development of novel antifungal agents.

Signaling Pathway of Cyazofamid's Antifungal Action





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